Cesium triiodide

Descripción

Propiedades

IUPAC Name |

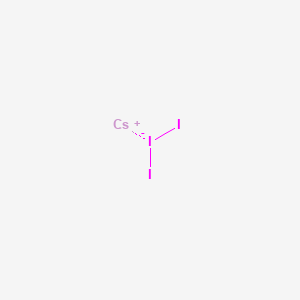

cesium;triiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cs.I3/c;1-3-2/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSDVEXXHXQVSQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

I[I-]I.[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CsI3 | |

| Record name | caesium triiodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

513.6189 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12297-72-2 | |

| Record name | Cesium triiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation Techniques for Cesium Triiodide

Solution-Based Crystallization Approaches

Solution-based methods are widely employed for the synthesis of cesium triiodide due to their simplicity and ability to yield high-quality crystals. These techniques involve the dissolution of precursors in a suitable solvent, followed by controlled crystallization.

Controlled Crystallization from Cesium Iodide and Iodine Solutions

A common and effective method for preparing this compound involves the reaction of cesium iodide (CsI) and iodine (I₂) in a solution. lookchem.comwikipedia.orgprepchem.com The process typically begins with the neutralization of a cesium carbonate (Cs₂CO₃) solution with hydriodic acid (HI) to form cesium iodide. prepchem.com Subsequently, elemental iodine is dissolved in this solution. prepchem.com The mixture is then subjected to conditions that promote crystallization, such as slow cooling or solvent evaporation. wikipedia.orgprepchem.com

For instance, one reported method involves dissolving 2.5 grams of pure iodine in a warmed solution (60°C) containing cesium iodide, which was previously formed by neutralizing 1.9 grams of cesium carbonate with 57% hydriodic acid. prepchem.com Cooling this solution in an ice bath leads to the crystallization of the bulk of the this compound. prepchem.com Further working up of the mother liquor can result in an almost theoretical yield of 5 grams. prepchem.com Slow volatilization of an aqueous ethanol (B145695) solution containing cesium iodide and iodine is another documented approach to crystallize this compound. wikipedia.org

The fundamental reaction for this process is: CsI + I₂ → CsI₃

This equilibrium reaction is driven towards the formation of the triiodide by controlling the concentration of the reactants and the temperature of the solution.

Influence of Solvent Systems on Crystal Growth

The choice of solvent system significantly impacts the crystal growth, morphology, and purity of the resulting this compound. While aqueous solutions are common, the use of mixed solvent systems, such as aqueous ethanol, can modify the solubility of the reactants and the final product, thereby influencing the crystallization kinetics. wikipedia.org

In the context of related perovskite materials like cesium lead triiodide (CsPbI₃), the solvent system has been shown to have a critical impact on thin-film morphology and compositional stoichiometry. nih.govacs.org Studies on CsPbI₃ thin films have explored solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and their mixtures. nih.govacs.orgacs.org While films formed from any of these solvents share the same crystal structure, significant differences in chemical composition and morphology are observed. nih.govacs.org For instance, using a mixture of DMF and DMSO for CsPbI₃ synthesis can lead to films with ideal stoichiometries and uniform morphologies. acs.org Although this research is on a related but different compound, the principles of how solvents influence precursor interaction and crystal formation are relevant. The rate of solvent evaporation, which can be controlled by factors like temperature and gas blowing, also plays a crucial role in achieving uniform perovskite films. mdpi.com

| Solvent System Component | Potential Influence on Crystallization |

| Water | Good solvent for CsI, facilitates the formation of the triiodide ion. |

| Ethanol | Modifies solubility, can be used to control the rate of crystallization through evaporation. wikipedia.org |

| Dimethylformamide (DMF) | Used in related perovskite synthesis, influences film morphology. nih.govacs.orgacs.org |

| Dimethyl Sulfoxide (DMSO) | Used in related perovskite synthesis, can form intermediate phases that affect final crystal size. mdpi.com |

Solid-State Reaction Pathways

Solid-state synthesis offers a solvent-free alternative for producing this compound and related compounds. This method typically involves the direct reaction of solid precursors at elevated temperatures. For the synthesis of related perovskite materials like cesium tin triiodide (CsSnI₃) and cesium lead triiodide (CsPbI₃), solid-state reactions involve grinding stoichiometric amounts of the precursor halides (e.g., CsI and SnI₂ or PbI₂) and then sintering the mixture in a furnace. google.commdpi.com

A study on the solid-state synthesis of CsPbI₃ involved heating a ground mixture of CsI and PbI₂ at 10°C/min to 400°C and holding it for a specific duration. mdpi.com The duration of this heat treatment was found to influence the final products, with longer times leading to the formation of secondary phases. mdpi.com Similarly, CsSnI₃ has been synthesized by mixing CsI and SnI₂ powders and sintering them in a tube furnace under a protective nitrogen atmosphere. google.com This method is considered suitable for large-scale production. google.com

While specific literature detailing the solid-state synthesis of pure CsI₃ is less common than for its perovskite derivatives, the general principles would apply. The reaction would involve heating a mixture of solid CsI and I₂. However, the volatility of iodine at elevated temperatures presents a significant challenge for this method, requiring a sealed reaction vessel to maintain stoichiometry.

Thin Film Deposition Techniques and Morphological Control

The deposition of this compound and related materials as thin films is crucial for their application in electronic and optoelectronic devices. Various techniques have been developed to produce high-quality thin films with controlled morphology.

Strategies for Achieving Crystalline Quality and Uniformity

Achieving high crystalline quality and uniformity in thin films is paramount for optimal device performance. Several strategies are employed to control these properties during deposition.

Deposition Techniques:

Thermal Evaporation: This technique involves heating the source material in a vacuum chamber until it evaporates and then condenses onto a substrate. researchgate.netarxiv.org It is a common method for depositing CsI thin films. researchgate.netarxiv.org The quality of the resulting film can be influenced by the deposition rate and substrate temperature.

Spin Coating: A solution of the precursor materials is dispensed onto a substrate, which is then spun at high speed to create a thin, uniform film. mdpi.com This is a widely used method for perovskite thin films. mdpi.com The use of an "anti-solvent" dripped onto the spinning substrate can induce rapid crystallization, leading to uniform grain sizes. mdpi.com

Spray Coating: This technique involves spraying a solution of the precursors onto a heated substrate. google.com It is a low-cost method suitable for large-area deposition. google.comgoogle.com For instance, CsSnI₃ thin films have been synthesized by alternately spray-coating CsI and SnCl₂ solutions onto a substrate followed by heat treatment. google.com

Morphological Control Strategies:

Annealing: Post-deposition heat treatment, or annealing, is often used to improve the crystallinity and grain size of the film. osti.gov For example, co-evaporated films of metal halides and bismuth triiodide are annealed under BiI₃ vapor to achieve polycrystalline thin films with large grains. osti.gov

Additives: The introduction of small amounts of additives to the precursor solution can significantly influence crystal growth. For example, adding lead thiocyanate (B1210189) to formamidinium-cesium lead triiodide precursors was found to enlarge the grain size and increase carrier lifetimes. researchgate.net Similarly, cesium formate (B1220265) has been used to accelerate the crystallization process and passivate defects in CsPbI₃ films. nih.gov

Solvent Engineering: As discussed in section 2.1.2, the choice of solvent and the use of anti-solvents are powerful tools for controlling the nucleation and growth of crystals in solution-processed films. mdpi.commdpi.com Techniques like gas blowing can also be used to accelerate solvent removal and produce uniform films. mdpi.com

The table below summarizes some of the key parameters and their effects on the quality of thin films, drawing from research on this compound and related perovskite materials.

| Parameter / Strategy | Effect on Thin Film Quality | Relevant Compounds |

| Annealing Temperature & Duration | Improves crystallinity and grain size, can induce phase transitions. mdpi.comosti.gov | Cs₃Bi₂I₉, CsPbI₃ |

| Use of Additives (e.g., Pb(SCN)₂, CsFo) | Enlarges grain size, increases carrier lifetime, passivates defects. researchgate.netnih.gov | (FA,Cs)PbI₃, CsPbI₃ |

| Anti-Solvent Dripping | Induces rapid and uniform crystallization, improves surface coverage. mdpi.com | MAPbI₃ |

| Gas Blowing | Accelerates solvent removal, leading to more uniform films. mdpi.com | Perovskites |

By carefully selecting the synthetic methodology and controlling the various process parameters, it is possible to produce this compound and its derivatives with the desired crystalline structure, purity, and morphology for a wide range of applications.

Crystallography and Structural Dynamics of Cesium Triiodide

Polymorphism and Phase Transitions under Extreme Conditions

The application of high pressure serves as a powerful tool to modulate the interatomic distances and interactions within crystalline solids, often leading to the discovery of new polymorphic phases with distinct physical properties. Cesium triiodide is a prime example of a material that undergoes profound structural changes under compression.

Under ambient temperature and pressure, this compound crystallizes in an orthorhombic system. researchgate.netresearchgate.net This stable phase is characterized by the space group Pnma. In this configuration, the triiodide anions (I₃⁻) and cesium cations (Cs⁺) are arranged in a specific layered architecture. researchgate.netnih.govacs.org The orthorhombic phase is the ground state of the compound and has been extensively characterized using single-crystal X-ray diffraction techniques. researchgate.netnih.gov Theoretical calculations confirm that while the orthorhombic and a high-pressure trigonal phase are nearly isoenergetic at ambient conditions, the orthorhombic structure is the dynamically stable form. researchgate.netnih.govacs.org

Synchrotron single-crystal X-ray diffraction studies have revealed the rich high-pressure phase diagram of this compound. researchgate.net When subjected to increasing pressure, CsI₃ undergoes a first-order phase transition at approximately 1.24 GPa. researchgate.netresearchgate.netnih.govacs.org This transition involves a change from the ambient-pressure orthorhombic (Pnma) phase to a trigonal system with the space group P-3c1. researchgate.net Quantum chemical and phonon calculations indicate that while this trigonal polymorph is dynamically unstable at ambient pressure, the pressure-volume (PV) term in the Gibbs free energy is the decisive factor in stabilizing it above the transition point. researchgate.netnih.govacs.org

Upon further compression, a second phase transition is triggered. Above 22.6 GPa, the trigonal phase transforms into a high-symmetry cubic phase belonging to the Pm-3n space group. researchgate.net This sequence of phase transitions from orthorhombic to trigonal and finally to cubic demonstrates a progressive increase in structural symmetry driven by high pressure. researchgate.net This behavior is consistent with trends observed in other alkali metal trihalides under load. researchgate.netnih.govacs.org

Table 1: Crystallographic Phases of this compound under Pressure

| Phase | Crystal System | Space Group | Transition Pressure | Reference |

|---|---|---|---|---|

| I (Ambient) | Orthorhombic | Pnma | Ambient | researchgate.netresearchgate.net |

| II | Trigonal | P-3c1 | > 1.24 GPa | researchgate.netresearchgate.netnih.gov |

| III | Cubic | Pm-3n | > 22.6 GPa | researchgate.net |

A crucial aspect of the first phase transition (orthorhombic to trigonal) is the dramatic reorganization of the polyiodide network. researchgate.netresearchgate.net In the ambient Pnma phase, the I₃⁻ anions are arranged in a layered structure. researchgate.netnih.govacs.org The application of pressure beyond 1.24 GPa induces a significant rearrangement of these anions. The transition to the P-3c1 trigonal phase is coupled with a shift from this layered architecture to a more interconnected and compact three-dimensional network. researchgate.netresearchgate.netnih.govacs.org This change in dimensionality of the polyiodide sublattice is a key mechanism accommodating the increased density and altered bonding interactions at high pressure.

High-Pressure Induced Transitions to Trigonal and Cubic Phases

Structural Analysis of the Triiodide Anion (I₃⁻) within this compound

The triiodide anion is the fundamental building block of the polyiodide network in CsI₃. Its internal geometry—bond lengths, angles, and symmetry—is not rigid but is influenced by the surrounding crystalline environment, including the nature of the cation and the packing forces. wikipedia.org

The ideal, isolated triiodide anion is linear and symmetric, with a central iodine atom bonded to two terminal iodine atoms. wikipedia.orgquora.com However, within a crystal lattice, this ideal geometry is often perturbed. In the case of this compound, the I-I bond lengths within the triiodide moiety can become unequal. For instance, low-temperature structural studies have reported a slight asymmetry in the I₃⁻ anion, with two distinct I-I bond lengths of approximately 2.842 Å and 3.038 Å at -160 °C. researchgate.net The I-I bond is notably longer than the bond in a diatomic iodine (I₂) molecule, which is a characteristic feature of the three-center, four-electron bond that describes the hypervalent nature of the central iodine atom. wikipedia.org

Table 2: Representative Interatomic Bond Lengths in the Triiodide Anion of CsI₃

| Bond | Approximate Length (Å) | Condition | Reference |

|---|---|---|---|

| I₁ - I₂ | 2.842 | -160 °C | researchgate.net |

| I₂ - I₃ | 3.038 | -160 °C | researchgate.net |

According to Valence Shell Electron Pair Repulsion (VSEPR) theory, the central iodine atom in the I₃⁻ anion has a trigonal bipyramidal electron geometry, with three lone pairs occupying the equatorial positions and the two terminal iodine atoms in the axial positions. quora.comquora.com This arrangement results in a linear molecular geometry with an ideal bond angle of 180°. youtube.com

In the solid state, particularly in the presence of an asymmetric crystal environment, the triiodide anion can deviate from perfect linearity and symmetry. wikipedia.orgresearchgate.net The large and relatively low-charge-density cesium cation allows the triiodide ion in CsI₃ to remain relatively close to linear. However, the slight inequality in I-I bond lengths observed in the orthorhombic phase is a clear indication of a loss of perfect D∞h symmetry. researchgate.net This asymmetry can be influenced by factors such as temperature and, most significantly, external pressure, which alters the forces exerted by the surrounding lattice on the anion. researchgate.net The interaction with the counterion environment is a critical factor that can lead to unequal bond lengths and slight bending of the anion away from the ideal 180° angle. researchgate.net

Interatomic Bond Lengths and Angles in the Polyiodide Moiety

Lattice Parameter Evolution with External Stimuli (e.g., Pressure)

The application of external pressure serves as a significant stimulus to induce profound changes in the crystal structure of this compound (CsI₃). At ambient pressure, this compound adopts an orthorhombic crystal system. scispace.com Theoretical calculations have determined the lattice parameters for the orthorhombic phase (space group Pmnb, a non-standard setting of Pnma) at 0 GPa to be a = 7.2366 Å, b = 11.2631 Å, and c = 10.4905 Å. scispace.com

Synchrotron single-crystal X-ray diffraction studies have revealed that as pressure increases, this compound undergoes a first-order phase transition. researchgate.netacs.orgnih.gov This transition is characterized by a significant reorganization of the polyiodide network, transforming from a layered architecture to a three-dimensional one. researchgate.netacs.orgnih.gov The structure exhibits a compressibility with a bulk modulus reported to be 12.9(4) GPa. researchgate.netresearchgate.net

Upon further increase in pressure, another phase transition is triggered. researchgate.net This continuous evolution of the crystal structure under compression highlights the dynamic nature of the polyiodide network within the crystalline lattice. The high-pressure behavior of this compound is analogous to that of other alkali metal trihalides, which exhibit a similar sequence of structural changes under load. researchgate.netacs.org

Space Group Determinations and Structural Symmetrization

The structural transformations in this compound under high pressure are accompanied by changes in its space group symmetry, leading to a process of structural symmetrization. At ambient conditions, this compound crystallizes in the orthorhombic space group Pnma. researchgate.netwikipedia.org

Upon the application of pressure, a first-order phase transition occurs at approximately 1.24(3) GPa. researchgate.netacs.orgnih.gov This transition involves a change from the orthorhombic Pnma space group to the trigonal P-3c1 space group. researchgate.netacs.orgwikipedia.org Quantum chemical and phonon calculations have shown that while the orthorhombic and trigonal phases are nearly isoenergetic at ambient conditions, the trigonal polymorph is dynamically unstable at these conditions. researchgate.netacs.orgresearchgate.net The application of pressure is the decisive factor in stabilizing this trigonal phase. researchgate.netacs.orgnih.gov

With a further increase in pressure, a second phase transition is observed. Experimental studies have shown this transition occurs above 22.6 GPa, leading to a highly symmetric cubic phase with the space group Pm-3n. researchgate.net Theoretical studies had previously predicted a transition to this cubic phase, although at lower pressures of around 7.8 GPa. scispace.com This final transition to the cubic Pm-3n phase represents a significant step in structural symmetrization, leading to the equalization of interatomic iodine-iodine distances and the formation of homoleptic linear iodine chains. acs.org

The sequence of pressure-induced phase transitions and the corresponding changes in space group symmetry are summarized in the table below.

| Pressure Range | Crystal System | Space Group |

| Ambient Pressure | Orthorhombic | Pnma |

| > 1.24(3) GPa | Trigonal | P-3c1 |

| > 22.6 GPa | Cubic | Pm-3n |

Advanced Spectroscopic Characterization of Cesium Triiodide

Vibrational Spectroscopy

Vibrational spectroscopy serves as a powerful tool for probing the molecular structure and bonding within cesium triiodide. Raman spectroscopy, in particular, provides detailed insights into the nature of the triiodide anion (I₃⁻) and its interactions within the crystal lattice.

Raman spectra of crystalline this compound are dominated by the vibrational modes of the triiodide ion. mdpi.com For a free, linear, and symmetric triiodide ion with D∞h symmetry, only one Raman-active mode, the symmetric stretching vibration (ν₁), is theoretically expected. researchgate.netresearchgate.net However, in the solid state, interactions with the surrounding cations and other anions can alter this idealized symmetry, leading to changes in the observed spectra.

Studies on this compound crystals reveal characteristic Raman bands that are fundamental to understanding its structure. The most intense of these bands corresponds to the symmetric stretch of the I₃⁻ unit. oup.com Additional bands, which would be inactive for a perfectly symmetrical ion, often appear in the spectra of crystalline samples, providing evidence of structural distortions. researchgate.netoup.com Careful analysis of these Raman spectra is crucial, as sample composition can be affected by factors like exposure to air or laser-induced heating during measurement, which may cause decomposition. oup.com For instance, Cs₂I₈ has been observed to transform into CsI₃ upon exposure to air. oup.com

The vibrational modes of the triiodide ion in this compound can be categorized primarily into symmetric and asymmetric stretching.

Symmetric Stretching (ν₁): This mode involves the in-phase stretching of both I-I bonds in the triiodide anion. In the Raman spectrum of CsI₃, this vibration appears as a strong band typically observed around 110-112 cm⁻¹. researchgate.netmdpi-res.com The exact position can be influenced by the crystalline environment and intermolecular interactions. oup.com Splitting of this band can occur due to strong interactions between adjacent I₃⁻ units within the crystal. oup.com

Asymmetric Stretching (ν₃): This mode involves one I-I bond stretching while the other compresses. For a centrosymmetric I₃⁻ ion, this mode is Raman-inactive but IR-active. researchgate.net However, in the CsI₃ crystal, the triiodide unit is known to be asymmetric. oup.comiucr.org This lowering of symmetry makes the ν₃ mode Raman-active. Consequently, a band attributed to the asymmetric stretching vibration is observed in the Raman spectrum of CsI₃, typically in the range of 130-146 cm⁻¹. researchgate.netoup.com

The observation of both the symmetric and asymmetric stretching modes in the Raman spectrum confirms the asymmetric nature of the I₃⁻ ion in the solid state of this compound. oup.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Raman Activity in CsI₃ | Description |

|---|---|---|---|

| Symmetric Stretch (ν₁) | ~110 - 112 | Active, Strong | Symmetrical stretching of I-I bonds. researchgate.netmdpi-res.com |

| Asymmetric Stretch (ν₃) | ~130 - 146 | Active (due to asymmetry) | Antisymmetrical stretching of I-I bonds. researchgate.netoup.com |

| Bending (ν₂) | ~50 - 70 | IR-active | Deformation mode. researchgate.net |

The cationic environment plays a significant role in determining the structure and, consequently, the vibrational spectrum of the triiodide anion. The size and charge distribution of the cation influence the packing in the crystal lattice, which can lead to distortions of the I₃⁻ ion from its ideal linear and symmetric geometry. chemeurope.comwhiterose.ac.uk

In this compound, the relatively large Cs⁺ cation allows for a specific crystal packing that results in an asymmetric triiodide anion. chemeurope.com This cation-induced symmetry lowering is directly responsible for the appearance of the normally Raman-inactive asymmetric stretching mode (ν₃) in the spectrum. researchgate.net Theoretical studies on alkali metal trihalides (MX₃) have shown that considering the explicit interaction between the metal cation and the trihalide anion is crucial for accurately predicting vibrational frequencies, suggesting that the system can be viewed as an M⁺X₃⁻ ion pair where the cation perturbs the anion's structure. whiterose.ac.uk The degree of this perturbation generally decreases as the cation size increases from Lithium to Cesium. whiterose.ac.uk The vibrational dynamics in perovskite structures, a related class of materials, are also known to be strongly influenced by the nature of the cation occupying the lattice sites. aps.org

Raman spectroscopy is also a valuable technique for identifying the presence of higher polyiodide species, which are anions composed of more than three iodine atoms. Species such as the pentaiodide ion (I₅⁻) can form through disproportionation reactions (e.g., 2I₃⁻ ⇌ I₅⁻ + I⁻) or be present as impurities. researchgate.net

These higher polyiodides have their own characteristic vibrational modes. For example, the V-shaped pentaiodide ion often exhibits a strong Raman band around 170 cm⁻¹, which is attributed to the symmetric stretching of its terminal I₂ units. mdpi.comresearchgate.net The presence of such bands in a spectrum that is supposedly of a pure triiodide compound can indicate the formation or contamination by these larger species. researchgate.net The decomposition of certain polyiodide crystals can also be monitored using Raman spectroscopy, where the loss of iodine can lead to the formation of more stable triiodide species from higher polyiodides. researchgate.net

Influence of Cationic Environment on Vibrational Fingerprints

X-ray Diffraction (XRD) Analysis

X-ray diffraction is the definitive method for determining the precise arrangement of atoms within a crystalline solid. For this compound, single-crystal XRD provides a detailed picture of its three-dimensional structure.

Single-crystal X-ray diffraction studies have unequivocally determined the crystal structure of this compound at ambient conditions. It crystallizes in the orthorhombic system with the space group Pnma. materialsproject.orgresearchgate.net This structure consists of Cs⁺ cations and linear, but slightly asymmetric, I₃⁻ anions. iucr.orgresearchgate.net The asymmetry in the triiodide ion is a key structural feature, with two distinct I-I bond lengths. For example, one refinement reported I-I bond lengths of 2.89 Å and 3.02 Å within the same I₃⁻ unit. materialsproject.org

Under high pressure, this compound undergoes a series of phase transitions. Above approximately 1.24 GPa, it transforms from the orthorhombic Pnma phase to a trigonal P-3c1 structure. researchgate.netacs.orgnih.gov This transition involves a significant reorganization of the polyiodide network from a layered arrangement to a three-dimensional architecture. researchgate.netnih.gov Upon further pressure increase, another transition to a cubic Pm-3n space group occurs, which features infinite linear iodine chains. researchgate.netresearchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | materialsproject.org |

| Space Group | Pnma | materialsproject.orgresearchgate.net |

| Lattice Constant (a) | 7.01 Å | materialsproject.org |

| Lattice Constant (b) | 10.33 Å | materialsproject.org |

| Lattice Constant (c) | 11.12 Å | materialsproject.org |

| I-I Bond Length 1 | ~2.89 Å | materialsproject.org |

| I-I Bond Length 2 | ~3.02 Å | materialsproject.org |

| Formula Units per Cell (Z) | 4 | materialsproject.org |

Synchrotron-Based X-ray Diffraction for High-Pressure Studies

Synchrotron-based X-ray diffraction is a powerful technique for investigating the structural changes of materials under extreme pressure conditions. In the case of this compound (CsI₃), these studies have revealed a series of pressure-induced phase transitions.

At ambient pressure, this compound exists in an orthorhombic crystal structure with the space group Pnma. researchgate.net As pressure is applied, it undergoes a first-order phase transition. Research indicates this transition occurs above approximately 1.24 to 1.3 GPa. researchgate.netacs.orgnih.gov The crystal structure changes from the orthorhombic phase to a trigonal system with the space group P-3c1. researchgate.netacs.org This transformation involves a significant reorganization of the polyiodide network, shifting from a layered to a three-dimensional architecture. acs.orgnih.gov

Further increases in pressure lead to additional phase transitions. The trigonal phase of this compound remains stable up to about 22.6 GPa. researchgate.net Above this pressure, it transforms into a cubic phase with the space group Pm-3n, which has been observed to be stable up to 29 GPa. researchgate.net Quantum chemical calculations have shown that while the orthorhombic and trigonal phases have nearly the same energy at ambient conditions, the pressure-volume (PV) term is the deciding factor in stabilizing the trigonal form at higher pressures. acs.orgnih.gov A third-order Birch-Murnaghan equation of state fit to the pressure-volume data for the trigonal phase yielded a bulk modulus of 17.7(9) GPa. researchgate.net

It is noteworthy that the high-pressure behavior of this compound is comparable to other alkali metal trihalides, which exhibit a similar sequence of structural changes under load. acs.orgnih.gov

Table 1: High-Pressure Phase Transitions of this compound

| Pressure Range | Crystal System | Space Group |

|---|---|---|

| Ambient | Orthorhombic | Pnma |

| ~1.3 GPa - 22.6 GPa | Trigonal | P-3c1 |

| > 22.6 GPa | Cubic | Pm-3n |

This table summarizes the pressure-induced phase transitions of this compound as determined by synchrotron-based X-ray diffraction studies.

Powder X-ray Diffraction for Phase Identification and Crystalline Purity

Powder X-ray diffraction (PXRD) is an essential analytical technique for verifying the phase and assessing the crystalline purity of a bulk sample. ncl.ac.uk This method involves directing X-rays at a powdered sample and measuring the scattered intensity as a function of the scattering angle. The resulting diffraction pattern serves as a unique "fingerprint" for the crystalline material. doitpoms.ac.uk

For this compound, PXRD is used to confirm its crystal structure at ambient conditions, which is orthorhombic with the space group Pbnm (an alternative setting of Pnma). nist.gov The experimental powder diffraction pattern is compared with a reference pattern, which can be simulated from single-crystal X-ray diffraction data or obtained from a database like the Powder Diffraction File (PDF) maintained by the International Centre for Diffraction Data (ICDD). doitpoms.ac.uk A close match between the peak positions and relative intensities of the experimental and reference patterns confirms the phase identity and purity of the sample. doitpoms.ac.uk

In the study of mixed-cation perovskites, such as those containing cesium, PXRD is crucial for determining phase behavior and substitution limits. For instance, in mixed cesium-formamidinium lead triiodide perovskites, PXRD, in conjunction with other techniques, has been used to identify the stable phases at different temperatures and the extent to which cesium can be incorporated into the formamidinium lead triiodide crystal structure. acs.org

Table 2: Crystallographic Data for this compound at Ambient Conditions

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbnm (No. 62) |

| Molecules per unit cell (Z) | 4 |

This table presents the established crystallographic information for this compound under standard conditions, verifiable by Powder X-ray Diffraction. nist.gov

Electron Microscopy for Microstructural and Morphological Characterization

Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are indispensable for characterizing the microstructure and morphology of materials at the nanoscale. e3s-conferences.org These methods provide high-resolution imaging that reveals details about the size, shape, and arrangement of particles, as well as surface topography. e3s-conferences.org

In the context of cesium-containing compounds, electron microscopy has been employed to study the morphology of cesium iodide clusters on different substrates. For example, when cesium iodide is deposited on graphene, its morphology is highly dependent on the number of graphene layers. nih.gov Using aberration-corrected transmission electron microscopy (AC-TEM), researchers have observed the formation of ordered two-dimensional cesium iodide crystals on bilayer graphene, while atomic clusters with specific molecular shapes form on single-layer graphene. nih.gov This indicates a strong influence of the substrate on the structure of the deposited material.

SEM provides valuable information on the surface topography and morphology of materials. e3s-conferences.org For instance, Field Emission Scanning Electron Microscopy (FESEM) has been used to characterize the morphology of homogenous alloys of formamidinium lead triiodide and cesium lead triiodide. osti.gov Furthermore, when coupled with Energy-Dispersive X-ray Spectroscopy (EDS), electron microscopy can provide elemental composition analysis. e3s-conferences.orgoaepublish.com This has been utilized in the microstructural and chemical characterization of various materials, including those containing cesium and iodine. inl.gov In-situ electron microscopy techniques also allow for the real-time observation of structural and morphological changes in materials under various stimuli. oaepublish.com

Theoretical and Computational Chemistry Studies of Cesium Triiodide

Quantum Chemical Calculations for Energetic and Bonding Properties

Quantum chemical calculations delve into the specific energies of different atomic arrangements and the nature of the chemical bonds that hold them together. These studies provide a deeper understanding of why CsI₃ adopts certain structures and how they transform under external stimuli.

A key insight from quantum chemical calculations is the existence of nearly isoenergetic polymorphic phases for Cesium Triiodide at ambient conditions. researchgate.netacs.orgnih.govresearchgate.net The orthorhombic Pnma structure, which is observed experimentally at standard temperature and pressure, and a trigonal P-3c1 structure have been shown to have very similar energies. researchgate.netacs.orgnih.gov This near-degeneracy suggests that the energy barrier for transformation between them might be small, although the trigonal phase is dynamically unstable at ambient pressure. acs.orgnih.gov The calculations underscore that it is the thermodynamic contribution of the pressure-volume (PV) term, rather than a significant difference in the electronic energy, that drives the transition and stabilizes the denser trigonal phase at high pressures. researchgate.netacs.orgnih.govresearchgate.net

The transformation from one solid-state phase to another can be conceptualized as a pathway on a complex potential energy surface. For this compound, computational studies have mapped the structural evolution under pressure, which serves as a proxy for a reaction pathway. The sequence of phase transitions, from orthorhombic (Pnma) to trigonal (P-3c1) and finally to cubic (Pm-3n), represents a path through different minima on the potential energy surface as a function of pressure. researchgate.net The first transition involves a significant reorganization of the polyiodide network from a layered to a three-dimensional architecture. researchgate.netacs.orgnih.gov The subsequent transition to the cubic phase involves the equalization of interatomic I-I distances, forming linear iodine chains. researchgate.net These studies trace the energetic and structural changes along the compression pathway, revealing how the system evolves to accommodate increasing pressure.

Table 2: Pressure-Induced Phase Transitions in this compound (CsI₃)

| Pressure Range | Crystal System | Space Group | Key Structural Features | Source(s) |

|---|---|---|---|---|

| Ambient | Orthorhombic | Pnma | Layered polyiodide network with asymmetric I₃⁻ units. | researchgate.netuv.es |

| > 1.24(3) GPa | Trigonal | P-3c1 | Three-dimensional polyiodide network. | researchgate.netacs.orgnih.gov |

| > 22.6 GPa | Cubic | Pm-3n | Formation of linear iodine chains with equalized I-I distances. | researchgate.net |

Investigation of Isoenergetic Polymorphic Phases

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a powerful computational tool for investigating the atomic-scale behavior of materials. In the context of this compound (CsI₃), these simulations provide critical insights into its structural integrity under various conditions and guide the development of accurate models for predicting its properties.

Modeling Phase Transformations and Structural Stability

Molecular dynamics simulations, in conjunction with experimental techniques like X-ray diffraction, have been instrumental in mapping the complex phase behavior of this compound under high pressure. acs.orgaps.org At ambient pressure, CsI₃ exists in a layered orthorhombic phase with the space group Pnma. aps.org Theoretical and experimental studies have confirmed that CsI₃ undergoes a series of pressure-induced phase transitions.

A first-order phase transition occurs at approximately 1.24-1.3 GPa, transforming the material from the orthorhombic (Pnma) structure to a trigonal (P-3c1) system. acs.orgaps.orgnih.gov This transformation involves a significant rearrangement of the polyiodide network, shifting from a layered to a three-dimensional architecture. acs.orgnih.gov Quantum chemical calculations reveal that while the orthorhombic and trigonal phases are nearly isoenergetic at ambient conditions, the pressure-volume (PV) term is the decisive factor that stabilizes the trigonal polymorph at higher pressures. acs.orgnih.gov

Upon further compression, the trigonal phase remains stable up to about 22.6 GPa. aps.orgresearchgate.net Beyond this pressure, a second phase transition to a cubic structure with the space group Pm-3n is observed. aps.orgresearchgate.net In this cubic phase, the interatomic I-I distances equalize, leading to the formation of infinite, linear iodine chains. researchgate.net These high-pressure studies have thus established a structural sequence for CsI₃ of orthorhombic → trigonal → cubic. aps.org

High-Pressure Phase Transitions of this compound

| Initial Phase (Space Group) | Final Phase (Space Group) | Transition Pressure (GPa) | Key Structural Change |

|---|---|---|---|

| Orthorhombic (Pnma) | Trigonal (P-3c1) | ~1.3 | Reorganization from layered to 3D polyiodide network. acs.orgaps.org |

| Trigonal (P-3c1) | Cubic (Pm-3n) | ~22.6 | Formation of infinite linear iodine chains with equalized I-I distances. aps.orgresearchgate.net |

Development of Interatomic Potential Functions

The accuracy of molecular dynamics simulations is fundamentally dependent on the quality of the interatomic potential functions, or force fields, which describe the interactions between atoms. nih.govrsc.org Developing these potentials is a significant challenge, especially for complex materials like this compound and related halide perovskites. nih.govrsc.org

For inorganic halide perovskites, researchers often employ hybrid force fields that combine different potential models to capture the nuanced interactions. nih.govrsc.org One common approach involves using the Buckingham-Coulomb potential to model the ionic and short-range interactions. rsc.orgresearchgate.net In some cases, this is integrated with embedded-atom method (EAM) potentials, particularly for metal-metal interactions, to create more robust models like the Hybrid Embedded Atomic Buckingham–Coulomb (EABC) potential. nih.govnih.gov These advanced force fields have shown a high degree of accuracy in reproducing structural properties, radial distribution functions, and phase transition temperatures for compounds like cesium lead triiodide (CsPbI₃). nih.govrsc.org

While specific interatomic potentials exclusively designed for CsI₃ are not as extensively documented as for CsPbI₃, the methodologies are transferable. rsc.orgacs.org The development process typically involves fitting the potential parameters to extensive reference data obtained from high-accuracy first-principles (ab initio) calculations. acs.org The goal is to create a potential that can accurately predict structural properties and phase stability across a wide range of temperatures and pressures. acs.org

Phonon Calculations and Vibrational Stability Analysis

Phonon calculations are essential for assessing the dynamical stability of a crystal structure. acs.org A stable crystal must have real (non-imaginary) phonon frequencies across its entire Brillouin zone; the presence of imaginary phonon frequencies (soft modes) indicates a dynamic instability that would cause the lattice to distort. acs.org

For this compound, phonon calculations have been used to validate the phase transition behavior observed in high-pressure studies. nih.gov Theoretical analysis confirmed that the high-pressure trigonal (P-3c1) polymorph of CsI₃ is dynamically unstable under ambient conditions, supporting the experimental observation that it only forms under load. nih.gov These calculations often employ advanced methods, such as non-local correlation functionals that account for dispersion interactions, to achieve high accuracy. nih.gov

Vibrational stability is also studied experimentally using Raman spectroscopy. aps.org For a symmetric, isolated triiodide ion (I₃⁻) with D∞h symmetry, only one Raman-active symmetric stretching mode (ν₁) is theoretically expected, typically around 110-112 cm⁻¹. nih.govresearchgate.net However, in a crystal lattice, interactions with the cation (Cs⁺) and other anions can lower this symmetry, making other modes Raman-active. researchgate.net Raman spectra of CsI₃ show multiple transitions, confirming the complex vibrational behavior and providing experimental evidence for the phase changes under pressure. aps.org For instance, the appearance of new peaks in the Raman spectrum corresponds to the structural transitions observed at ~1.3 GPa and ~22.6 GPa. aps.org

Representative Raman Vibrational Modes of the Triiodide Ion

| Wavenumber (cm⁻¹) | Assignment | Description |

|---|---|---|

| ~110-112 | ν₁ (Symmetric Stretch) | The strongest Raman peak, characteristic of the symmetric I-I-I stretch in the I₃⁻ unit. nih.govmdpi.com |

| ~144 | ν₃ (Asymmetric Stretch) | This mode becomes Raman-active when the I₃⁻ ion's symmetry is lowered from ideal D∞h. nih.govresearchgate.net |

| ~61-70 | ν₂ (Bending Mode) | Weak bending vibrations of the I₃⁻ ion. nih.gov |

Studies on Hyperconjugation and Three-Center Four-Electron (3c-4e) Bonding

The chemical bonding within the triiodide (I₃⁻) anion of this compound is a classic example of hypervalent bonding, which defies simple Lewis structures based on the octet rule. The bonding is best described by the three-center four-electron (3c-4e) model. wikipedia.orgnih.gov This model is used to explain bonding in various hypervalent molecules, including many polyhalides. wikipedia.org

In the 3c-4e model for the linear I₃⁻ anion, three p-orbitals (one from each iodine atom) combine to form three molecular orbitals: a bonding (σ), a non-bonding (n), and an anti-bonding (σ*) orbital. wikipedia.org The four valence electrons fill the bonding and non-bonding orbitals, leaving the anti-bonding orbital empty. nih.gov This results in a total bond order of 1 distributed over the two I-I bonds (each having a bond order of 0.5), leading to I-I bonds that are weaker and longer than the covalent bond in diatomic iodine (I₂). wikipedia.orgresearchgate.net This type of bonding is characterized as an electron-rich multicenter bond. chemrxiv.orgacs.org

Studies on CsI₃ under pressure show a fascinating evolution of this bonding. chemrxiv.org As pressure increases and the crystal transforms to the cubic Pm-3n phase, the discrete I₃⁻ anions polymerize into infinite linear iodine chains (I∞). chemrxiv.org Theoretical analysis indicates that the bonding in these infinite chains transitions from the electron-rich multicenter bonds of the I₃⁻ polyanions to electron-deficient multicenter bonds, a significant finding for valence electron-rich elements like halogens. chemrxiv.org

Spin-Orbit Coupling Effects in Electronic Structure

When calculating the electronic structure of compounds containing heavy elements like iodine, it is crucial to include relativistic effects, particularly spin-orbit coupling (SOC). researchgate.netaip.org SOC arises from the interaction between an electron's spin and its orbital motion around the nucleus. For heavy elements, where electrons travel at relativistic speeds, this effect is significantly magnified and can profoundly alter the electronic band structure. aps.org

In materials like this compound, SOC has a major impact on the valence and conduction bands, which are primarily composed of iodine p-orbitals. researchgate.netdntb.gov.ua The inclusion of SOC in theoretical calculations leads to the splitting of energy bands and often results in a reduction of the calculated bandgap. aip.orgresearchgate.net For example, calculations on the isolated triiodide ion and related cesium-halide perovskites demonstrate that neglecting SOC can lead to an inaccurate description of their electronic and optical properties. researchgate.netresearchgate.netx-mol.net Therefore, accurate theoretical modeling of CsI₃'s electronic properties for potential applications requires the explicit inclusion of spin-orbit coupling effects in the computational methodology. aip.orgdntb.gov.ua

Reactivity and Chemical Stability Investigations of Cesium Triiodide

Thermodynamic Stability and Decomposition Processes

Thermogravimetric analysis has been employed to study the decomposition of cesium triiodide. The process typically involves the loss of an iodine molecule (I₂), which is a common decomposition pathway for triiodide salts. researchgate.net This decomposition can be influenced by temperature. For instance, in related perovskite structures containing cesium and iodide, thermal degradation has been observed at temperatures as high as 823 K (550 °C). acs.org The decomposition of the triiodide anion can sometimes occur simultaneously with the thermal breakdown of the associated cation. researchgate.net Upon decomposition, this compound may produce toxic fumes of hydrogen iodide and metal oxides. scbt.com

Interactive Table: Physical and Thermal Properties of this compound

| Property | Value | Source |

|---|---|---|

| Melting Point | 207 °C (404.6 °F) | chemimpex.comchemicalbook.com |

| Density | 4.51 g/mL at 25 °C | chemimpex.comchemicalbook.comsigmaaldrich.com |

| Appearance | Brownish-black powder | chemimpex.com |

High-Pressure Induced Chemical Changes

The structural integrity of this compound is significantly influenced by high pressure. wikipedia.org At ambient pressure, it exists in an orthorhombic crystal structure (space group Pnma). researchgate.netnih.gov However, it undergoes a first-order phase transition to a trigonal system (P-3c1) at pressures above 1.24(3) GPa. researchgate.net This transition involves a substantial reorganization of the polyiodide network from a layered to a three-dimensional architecture. researchgate.net

Further increases in pressure lead to more dramatic changes. Above 22.6 GPa, this compound transforms into a cubic structure with the space group Pm-3n. researchgate.net Theoretical calculations predict this transition to occur at 7.8 GPa. nih.gov This high-pressure phase is metallic, with several energy bands crossing the Fermi level. nih.gov Interestingly, calculations also suggest a reverse electron donation from iodine to cesium under high pressure and the potential for superconductivity at 10 GPa. nih.gov

The study of materials under high pressure can trigger various chemical transformations, including changes in spin-state, electron transfer between ions, and redox reactions due to the increased overlap of electron orbitals. amu.edu.pl

Interactive Table: High-Pressure Phase Transitions of this compound

| Pressure Range | Crystal System | Space Group | Key Characteristics | Source |

|---|---|---|---|---|

| Ambient | Orthorhombic | Pnma | Layered polyiodide network | researchgate.netnih.gov |

| > 1.24(3) GPa | Trigonal | P-3c1 | 3D polyiodide architecture | researchgate.net |

| > 22.6 GPa (experimental) | Cubic | Pm-3n | Metallic phase | researchgate.net |

Interactions with Ambient Atmosphere and Environmental Factors

This compound's stability is also affected by its interaction with the environment. As an inorganic, metal-containing substance, it has a negligible vapor pressure and is not expected to move into the air. scbt.com When released into water or moist soil, its fate is determined by its solubility and dissociation. scbt.com Environmental factors such as oxidation, the presence of acids or bases, and microbiological processes can convert insoluble metal compounds into more soluble and bioavailable ionic forms. scbt.com

The cesium cation (Cs⁺) itself is persistent in the environment as it cannot be further degraded. scbt.com In aquatic systems, it tends to adsorb to suspended solids and sediment. scbt.com The triiodide anion (I₃⁻), however, can undergo changes. For example, iodine can be electrochemically reduced to iodide, and this process can be influenced by substances like humic acid. scbt.com

In the context of related perovskite materials containing cesium and iodide, exposure to both water and oxygen can lead to degradation. acs.org Water can facilitate phase transformations, while oxygen can oxidize iodide ions. acs.orgoaes.cc Specifically, the presence of both moisture and air can lead to the formation of lead(II) iodate (B108269) and PbI₂ vacancies in formamidinium-cesium lead triiodide perovskites, causing alterations in the material's composition and driving phase transformations. acs.org

Radiolysis Studies and Chemical Form Transformations

The behavior of cesium iodide compounds under ionizing radiation is a significant area of study, particularly in the context of nuclear safety. iaea.org When subjected to gamma radiation, cesium iodide can decompose, leading to the formation of molecular iodine. osti.gov Studies on the radiolysis of cesium iodide have shown that an increase in temperature, pressure, and irradiation dose can lead to an increase in the accumulation of iodine. osti.gov

In the presence of ionizing radiation, mixtures of cesium iodide vapor in steam and hydrogen have been observed to dissociate at high temperatures (1170 K). osti.gov The resulting iodine passes through the system, while the cesium binds to oxide layers on materials like stainless steel. osti.gov This dissociation and cesium reaction were not observed in the absence of a radiation field. osti.gov

Radiolysis of water produces reactive species like hydroxyl radicals (HO•) and hydrogen peroxide (H₂O₂), which can interact with materials. kth.se In the context of nuclear waste, the strong radiation environment can induce a series of redox reactions involving iodine. pnnl.gov This includes the oxidation of iodide to form molecular iodine (I₂) and the reduction of iodate. pnnl.gov These radiolytic transformations are complex and can be influenced by factors such as pH and the presence of organic compounds. pnnl.gov The formation of metallic lead clusters in methylammonium (B1206745) lead triiodide films has been attributed to a radiolysis process during X-ray exposure. acs.org

Fundamental Aspects of Polyiodide Chemistry Illustrated by Cesium Triiodide

Comparative Analysis with Other Alkali Metal Trihalides

The stability and structural characteristics of alkali metal trihalides (M⁺X₃⁻) are significantly influenced by the nature of the alkali metal cation (M⁺). Cesium triiodide (CsI₃) is a notable example, representing one of the few inorganic trihalides that is stable under ambient conditions. researchgate.net The stability of these compounds generally increases with the size of the cation.

Lithium salts of large, polarizable anions tend to be less thermally stable than those of other alkali metals. egyankosh.ac.in For instance, lithium triiodide is unstable at room temperature, whereas this compound is stable, melting at 207 °C. egyankosh.ac.in This trend is attributed to the polarizing power of the cation and the lattice energy of the resulting crystal. Smaller cations like lithium have a high charge density and tend to polarize the large triiodide anion, weakening the I-I bonds within the anion and destabilizing the compound. Conversely, the large cesium cation has a low charge density, which minimizes polarization of the triiodide anion, leading to greater stability in the solid state. rsc.orgresearchgate.net This principle is a key factor in the successful formation of crystalline solids containing polyiodide anions. rsc.orgresearchgate.net

The crystal structures of alkali metal triiodides also show variations. This compound crystallizes in an orthorhombic system, and its structure has been shown to be remarkably similar to that of rubidium triiodide (RbI₃) and thallium(I) triiodide (TlI₃), establishing a case of isomorphism. researchgate.netajsonline.org At high pressures, around 1.24 GPa, CsI₃ undergoes a phase transition from the orthorhombic system to a trigonal system, which involves a significant reorganization of the polyiodide network from a layered to a three-dimensional architecture. researchgate.net This high-pressure behavior is consistent with trends observed in other alkali metal trihalides. researchgate.net

| Compound | Cation | Cationic Radius (pm) | Thermal Stability | Crystal System (Ambient Pressure) |

|---|---|---|---|---|

| Lithium Triiodide (LiI₃) | Li⁺ | 76 | Unstable at room temperature. egyankosh.ac.in | N/A |

| Sodium Triiodide (NaI₃) | Na⁺ | 102 | More stable than LiI₃, can be isolated with stabilizing molecules like crown ethers. researchgate.netznaturforsch.com | Triclinic (as [Na(12-Crown-4)₂]I₃). researchgate.netznaturforsch.com |

| Potassium Triiodide (KI₃) | K⁺ | 138 | Stable as a hydrate (B1144303) (KI₃·H₂O). utas.edu.au | N/A |

| Rubidium Triiodide (RbI₃) | Rb⁺ | 152 | Stable, isomorphous with CsI₃. ajsonline.org | Orthorhombic. whiterose.ac.uk |

| This compound (CsI₃) | Cs⁺ | 167 | Stable at ambient conditions, melts at 207 °C. researchgate.net | Orthorhombic. researchgate.net |

General Principles of Polyiodide Anion Formation and Stability

Polyiodides are a class of polyhalogen anions composed entirely of iodine atoms. wikipedia.org The simplest and most common member is the triiodide anion, I₃⁻. researchgate.netwikipedia.org Its formation is a classic example of a Lewis acid-base reaction. iosrjournals.orgbyjus.com In this reaction, the iodide ion (I⁻) acts as a Lewis base, donating a pair of electrons to a diatomic iodine molecule (I₂), which acts as a Lewis acid (electron acceptor). byjus.comquora.com

I⁻ (Lewis Base) + I₂ (Lewis Acid) ⇌ I₃⁻

The bonding in the triiodide ion is described as a three-center, four-electron (3c-4e) bond. quora.com VSEPR theory correctly predicts its linear geometry. quora.com The central iodine atom is considered to have sp³d hybridization, with the three lone pairs occupying the equatorial positions of a trigonal bipyramidal arrangement, forcing the other two iodine atoms into the axial positions, resulting in a linear shape. byjus.comquora.com

The stability of polyiodide anions in the solid state is highly dependent on the properties of the counter-cation. iosrjournals.org Several key principles govern their stability:

Cation Size: Large, soft cations are crucial for stabilizing large polyiodide anions. rsc.orgresearchgate.net As a general rule, the larger the cation, the longer and more complex the polyiodide chain that can be stably formed in the crystal lattice. rsc.orgresearchgate.net Cesium, being a large alkali metal cation, is particularly effective at stabilizing the triiodide ion.

Cation Shape and Polarizability: The shape and polarizability of the cation also play a significant role in determining the final geometry and length of the polyiodide anion in the solid state. rsc.org

Intermolecular Interactions: The structures of larger, more complex polyiodides are often stabilized by a variety of intermolecular interactions within the crystal. These can include hydrogen bonding, electrostatic halogen-halogen interactions, and anion-π interactions. rsc.orgnih.govresearchgate.net

While the triiodide ion is stable in solution, the formation of higher-order polyiodides like I₅⁻ and I₇⁻ in aqueous solutions is not strongly supported by experimental evidence. acs.org However, in the solid state, a vast array of discrete polyiodide anions have been characterized, with structures ranging up to I₂₉³⁻. rsc.org The thermal stability of polyiodide compounds is a critical factor for their application, as many tend to lose iodine through sublimation. rsc.org Interactions with cations can enhance this thermal stability compared to pure diiodine. researchgate.net

| Factor | Principle | Effect on Stability |

|---|---|---|

| Cation Size | Large cations with low charge density minimize polarization of the polyiodide anion. | Increases stability; allows for the formation of larger, more complex polyiodide chains. rsc.orgresearchgate.net |

| Cation Charge Density | Small cations with high charge density (e.g., Li⁺) polarize and destabilize the polyiodide anion. | Decreases stability. egyankosh.ac.in |

| Supramolecular Interactions | Interactions such as hydrogen bonding, halogen bonding, and anion-π interactions help organize and stabilize the polyiodide network. | Enhances the stability of the overall crystal structure. rsc.orgnih.govresearchgate.net |

| Dimensional Caging | The shape and size of the cation can create cavities or channels that encapsulate and stabilize the polyiodide anions. | Increases stability by physically constraining the polyiodide chains. rsc.orgwikipedia.org |

Role of the Triiodide Ion as an Iodide Donor

The triiodide ion is a key participant in chemical equilibria and redox processes where it can act as a source, or donor, of both iodide (I⁻) and molecular iodine (I₂). This donor capability is fundamental to its role in various chemical systems, including charge-transfer complexes and electrochemical applications.

The reversible nature of the triiodide formation equilibrium (I₃⁻ ⇌ I⁻ + I₂) means that the triiodide ion can readily release an iodide ion and an iodine molecule. byjus.com This makes it an effective "carrier" or "buffer" for both species.

A significant area where this donor property is evident is in the formation of charge-transfer (CT) complexes . libretexts.org Weakly bound Lewis acid-base adducts where charge is not completely transferred are known as charge-transfer complexes. libretexts.org Iodine (I₂) is a well-known Lewis acid that forms such complexes with a variety of electron donors. libretexts.org The interaction often leads to the formation of the triiodide ion, which can then participate in further charge-transfer phenomena. bu.edu.eg For example, PVC membrane electrodes have been developed that are sensitive to the triiodide ion, using charge-transfer complexes as the active ionophore. acs.orgnih.govresearchgate.net The mechanism involves the interaction of the donor molecule with iodine, facilitated by the presence of the triiodide species. researchgate.net

Emerging Research Directions and Prospects for Cesium Triiodide

Exploration of Novel High-Pressure Phenomena

Under ambient pressure, cesium triiodide exists in an orthorhombic crystal structure with the space group Pnma, characterized by a layered arrangement of its polyiodide network. researchgate.netscispace.comresearchgate.net However, the application of high pressure induces a series of significant structural and electronic transformations, making it a model system for studying polymorphism in hypervalent compounds. researchgate.netresearchgate.net

Synchrotron X-ray diffraction and Raman spectroscopy studies have confirmed a sequence of phase transitions as pressure increases. researchgate.netresearchgate.net The first is a first-order phase transition that occurs at approximately 1.24 to 1.3 GPa. researchgate.netresearchgate.netacs.orgnih.gov In this transition, the crystal structure changes from the layered orthorhombic (Pnma) phase to a more symmetrical trigonal phase (space group P-3c1). researchgate.netresearchgate.netacs.orgnih.gov This transformation involves a significant reorganization of the polyiodide network from a two-dimensional layered architecture to a three-dimensional one. researchgate.netacs.orgnih.govwikipedia.org Further investigations using Raman spectroscopy and electrical resistance measurements have also indicated an electronic transition at around 4.0 GPa. researchgate.net

Upon further compression, the trigonal phase remains stable up to approximately 22.6 GPa, at which point a second structural transition occurs, transforming the material into a highly symmetric cubic phase with the space group Pm-3n. researchgate.netresearchgate.net This high-pressure cubic phase is characterized by the formation of endless, linear, and homoleptic iodine chains. researchgate.net The pressure-volume data for the trigonal phase, when fitted to the third-order Birch-Murnaghan equation of state, yields a bulk modulus of 17.7(9) GPa. researchgate.net

| Transition Pressure | Initial Phase (Space Group) | Final Phase (Space Group) | Key Structural Features | Reference |

|---|---|---|---|---|

| ~1.3 GPa | Orthorhombic (Pnma) | Trigonal (P-3c1) | Reorganization from layered to 3D polyiodide network. | researchgate.netresearchgate.netacs.orgnih.gov |

| ~4.0 GPa | Electronic Transition | Confirmed by Raman and electrical resistance measurements. | researchgate.net | |

| ~22.6 GPa | Trigonal (P-3c1) | Cubic (Pm-3n) | Formation of endless linear iodine chains. | researchgate.netresearchgate.net |

Investigations into Potential for Superconductivity in High-Pressure Metallic Phases

At ambient pressure, this compound is an insulator. scispace.comresearchgate.net However, theoretical and experimental studies indicate that applying high pressure can induce metallization. scispace.comresearchgate.netresearchgate.net Computational studies predict that CsI3 becomes metallic in its high-pressure cubic (Pm-3n) phase, with calculations showing several energy bands crossing the Fermi level at pressures around 10 GPa. scispace.comresearchgate.net This insulator-to-metal transition is a critical prerequisite for superconductivity. One theoretical study suggests this transition occurs around 7.8 GPa. scispace.comresearchgate.net However, there are conflicting reports, as some calculations suggest the material remains semiconducting up to 10 GPa, and some high-pressure electrical resistivity measurements have not detected metallization. researchgate.net

The potential for superconductivity in CsI3 is often discussed in analogy to its simpler counterpart, cesium iodide (CsI), which becomes a superconductor at pressures above 180 GPa. scispace.comaps.orgnih.gov The mechanism proposed for superconductivity in these cesium halides is unique. scispace.comaps.orgsemanticscholar.org Theoretical calculations suggest that at extreme pressures, a peculiar "reverse electron donation" occurs, where electrons are transferred from the iodide anions to the cesium cations. scispace.comaps.orgnih.govsemanticscholar.org This pressure-induced charge transfer, where the 5d states of cesium become more electronically occupied, is believed to be responsible for the electron-phonon coupling that could lead to superconductivity. scispace.comresearchgate.net

Electron-phonon coupling calculations have suggested a superconductive potential for the metallic Pm-3n phase of CsI3 at pressures as low as 10 GPa, a significantly lower pressure than that required for CsI. scispace.comnih.gov While these theoretical predictions are promising, experimental confirmation of superconductivity in this compound has not yet been reported.

Advanced Materials Context within Fundamental Inorganic Chemistry Research

This compound holds a significant place in fundamental inorganic chemistry research, both as a model system and as a precursor for advanced functional materials. As a member of the alkali trihalide family, its behavior under pressure provides valuable insights into structural changes and bonding in related compounds. researchgate.netresearchgate.net

The compound is particularly important for the study of hypervalent bonding—a concept used to describe molecules where a main group element appears to have more than eight electrons in its valence shell. scispace.comdntb.gov.ua The pressure-induced formation of endless linear iodine chains in the cubic phase of CsI3 challenges and expands the conventional understanding of hypervalent iodine, offering a unique platform to study chemical bonding under extreme conditions. scispace.comchemrxiv.org Recent studies suggest that these infinite linear iodine chains feature electron-deficient multicenter bonds, a finding that contrasts with previous assumptions and helps to resolve controversies in chemical bonding theories. chemrxiv.orgnih.govupv.es

Beyond fundamental research, this compound and its constituent compounds, cesium iodide and iodine, are crucial precursors in the synthesis of advanced materials, most notably perovskite solar cells. eurekalert.orgrsc.orgacs.orgmdpi.comacs.org Materials such as formamidinium-cesium triiodide and cesium tin triiodide (CsSnI3) are being developed for next-generation photovoltaics. eurekalert.orgrsc.org The inclusion of cesium is used to improve the stability and efficiency of these solar cells. eurekalert.org The study of CsI3 therefore not only advances our understanding of inorganic chemistry principles but also directly contributes to the development of new materials for renewable energy technologies.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing high-purity cesium triiodide (CsPbI₃) for experimental studies?

- Methodology : Use a stoichiometric ratio of cesium iodide (CsI) and lead iodide (PbI₂) dissolved in a polar aprotic solvent (e.g., dimethylformamide, DMF). Stir the mixture under inert conditions to prevent oxidation. Crystallize via antisolvent vapor diffusion (e.g., diethyl ether) to obtain thin films or single crystals . For purity, perform post-synthesis annealing at 100–150°C under nitrogen flow to eliminate residual solvents and improve crystallinity .

- Characterization : Confirm phase purity via X-ray diffraction (XRD) and monitor optical properties using UV-Vis spectroscopy (bandgap ~1.63 eV for cubic α-phase) .

Q. How should researchers handle this compound to mitigate health and safety risks?

- Protocols : Use fume hoods and personal protective equipment (PPE) due to CsPbI₃’s sensitivity to moisture and potential release of toxic HI gas. Store samples in anhydrous, airtight containers under nitrogen. Refer to Material Safety Data Sheets (MSDS) for spill management and first-aid measures (e.g., eye rinsing with water for 15 minutes) .

Q. What are the standard techniques for characterizing this compound’s structural and electronic properties?

- Approach :

- Structural : XRD for crystal phase identification (cubic α-phase vs. orthorhombic γ-phase) and scanning electron microscopy (SEM) for morphology analysis .

- Electronic : Ultraviolet photoelectron spectroscopy (UPS) to determine valence band maxima and Kelvin probe force microscopy (KPFM) for work function measurements .

Advanced Research Questions

Q. How do surface terminations (CsI vs. PbI₂) influence the stability and electronic properties of CsPbI₃?

- Methodology : Employ first-principles density functional theory (DFT) and surface phase diagram (SPD) analysis. Results show CsI-terminated surfaces are more stable, with surface states derived from the conduction band edge in the α-phase. Experimentally, use angle-resolved X-ray photoelectron spectroscopy (AR-XPS) to validate surface composition .

- Implications : CsI termination reduces surface defects, enhancing photovoltaic device stability .

Q. What strategies effectively mitigate deep-level defects in CsPbI₃ perovskite layers?

- Defect Engineering : Introduce excess triiodide (I₃⁻) ions during synthesis. These ions passivate iodine vacancies, suppressing non-radiative recombination. Monitor defect density via photoluminescence (PL) quenching and transient absorption spectroscopy .

- Contradictions : Some studies report increased defect tolerance with organic cation additives (e.g., formamidinium), while others prioritize inorganic approaches (e.g., Rb⁺ alloying). Resolve discrepancies by comparing time-resolved PL decay under controlled humidity .

Q. How do additive engineering approaches enhance CsPbI₃’s environmental stability without compromising efficiency?

- Experimental Design : Incorporate additives like trimethylgermanium chloride (TGC) into precursor solutions. TGC modifies crystallization kinetics, reducing grain boundary defects. Validate stability via maximum power point tracking (MPPT) under 85°C/85% RH for 500+ hours .

- Data Analysis : Cross-reference J-V curves (efficiency >26%) with electroluminescence imaging to correlate efficiency retention with defect density .

Q. What computational methods best predict CsPbI₃’s optoelectronic performance under varying synthesis conditions?

- Approach : Use ab initio molecular dynamics (AIMD) to simulate thermal stability and hybrid DFT for band structure calculations. Compare simulated and experimental XRD patterns to validate phase transitions .

Data Contradiction and Reproducibility

Q. How can researchers resolve discrepancies in reported defect concentrations across CsPbI₃ studies?

- Triangulation : Combine multiple characterization techniques (e.g., PL, deep-level transient spectroscopy, and conductive atomic force microscopy) to cross-validate defect types and densities. For example, iodide vacancy concentrations may vary due to ambient oxygen levels during synthesis .

- Reproducibility : Adhere to FAIR data principles—document synthesis parameters (e.g., precursor molarity, annealing time) in open-access repositories. Use standardized protocols from peer-reviewed studies (e.g., iodide management in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.